molecular formula C11H9N5O3 B1387390 (9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid CAS No. 1170113-92-4

(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid

Cat. No.: B1387390
CAS No.: 1170113-92-4
M. Wt: 259.22 g/mol
InChI Key: CWLZPYOQJGPPPG-UHFFFAOYSA-N
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Description

(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid is a complex heterocyclic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound is part of the pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazine family, which are known for their bioactive properties.

Biochemical Analysis

Biochemical Properties

(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with c-Met kinase, an enzyme that is crucial in various cellular processes such as growth, survival, and metastasis of cancer cells . The interaction between this compound and c-Met kinase is characterized by its ability to bind to the active site of the enzyme, thereby inhibiting its activity and preventing downstream signaling pathways that promote tumor growth.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cell lines such as A549, MCF-7, and HeLa, this compound has demonstrated significant anti-proliferative effects . It influences cell function by disrupting cell signaling pathways, leading to reduced cell viability and increased apoptosis. Additionally, this compound has been observed to alter gene expression patterns, particularly those involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of c-Met kinase activity by binding to its active site . This binding prevents the phosphorylation of downstream targets, thereby inhibiting the signaling pathways that promote cell proliferation and survival. Additionally, this compound may interact with other biomolecules, such as DNA and RNA, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may have different biological activities and can influence the overall efficacy and toxicity of the compound. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s localization within cells can influence its activity and effectiveness, as it needs to reach its target sites to exert its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is likely mediated by specific targeting signals or post-translational modifications that direct the compound to these compartments. The presence of the compound in the nucleus suggests that it may interact with nuclear biomolecules, such as DNA and transcription factors, to regulate gene expression and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid typically involves multi-step processes starting from simpler precursors One common approach begins with the construction of the pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazine core through cyclization reactions

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial. Catalysts may also be employed to increase yield and selectivity. Methods such as continuous flow synthesis could be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions, potentially using reagents such as sodium borohydride, can modify the oxo group within the compound.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on the nitrogen atoms within the triazolo and pyrazine rings.

Common Reagents and Conditions

Reagents such as acetic anhydride for acetylation, hydrochloric acid for hydrolysis, and various organic solvents (e.g., ethanol, dimethyl sulfoxide) are commonly used in these reactions.

Major Products

Depending on the reaction conditions, derivatives of (9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid with modified functional groups (e.g., hydroxyl, amino) can be produced.

Scientific Research Applications

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, especially in the development of new materials and ligands.

  • Biology: : Investigated for its bioactive properties, such as anti-inflammatory, antibacterial, and anticancer activities.

  • Medicine: : Potential therapeutic applications are being explored, particularly as enzyme inhibitors or modulators of biological pathways.

  • Industry: : Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical structure.

Comparison with Similar Compounds

(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid stands out due to its unique triazolo-pyrazine fused ring system, which imparts distinct electronic and steric properties.

Similar Compounds

  • Pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazine: : Lacks the acetic acid and methyl groups but shares the core structure.

  • 6-Oxopyrazino[2,3-d]pyrimidines: : Another class of compounds with a similar fused-ring system but differing in functional groups and biological activity.

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: : Compounds with a triazolo ring fused to a thiadiazine ring, exhibiting different chemical reactivity and applications.

This comprehensive overview should give you a detailed insight into this compound. Anything else you want to delve into?

Properties

IUPAC Name

2-(3-methyl-7-oxo-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-8-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O3/c1-6-13-14-10-11(19)15(5-8(17)18)7-3-2-4-12-9(7)16(6)10/h2-4H,5H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLZPYOQJGPPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=CC=N3)N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid
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(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid
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(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid
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(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid
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(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid
Reactant of Route 6
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(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid

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